![molecular formula C18H18N2O2S B5540342 1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions, offering insights into the complexity and versatility of these compounds. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives demonstrates the intricate steps involved, including the determination of structures through FTIR, (1)H NMR, and mass spectroscopy (Gowda et al., 2009). This process is pivotal for generating compounds with potential chemotherapeutic properties.
Molecular Structure Analysis
The structural analysis of benzimidazole derivatives is critical for understanding their chemical behavior and potential applications. Studies employing techniques like crystal structure analysis provide detailed insights into the molecular arrangement and interactions within these compounds. For example, research on the crystal structures of two 1H-benzo[d]imidazole derivatives offers a comprehensive look at their molecular structures, highlighting the importance of structural analysis in predicting compound reactivity and stability (Ghichi et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. The reactivity of these derivatives is influenced by their molecular structure, as seen in the synthesis of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, which showcases the T-shaped molecular arrangement and its implications on chemical reactivity (Geiger & Isaac, 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has identified certain benzimidazole derivatives to have anticancer properties. For example, derivatives synthesized through the reaction of Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating potential applications in cancer research and therapy (El‐Shekeil, Obeid, & Al-Aghbari, 2012).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have been synthesized and demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic and antifilarial agents. This class of compounds shows promise for the development of new therapies against cancer and filarial infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Antimicrobial Activity
The synthesis and study of novel derivatives have expanded the understanding of antimicrobial activities against various microorganisms. For instance, new heterocyclic compounds have been evaluated for antimicrobial activity, broadening the scope of benzimidazole derivatives in combating microbial infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antileukemic Agents
Some benzimidazole derivatives have been synthesized and evaluated for their potential as chemotherapeutic agents against leukemia. These compounds, upon structural determination, induced significant cell death in leukemic cells, showcasing their potential as antileukemic agents (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
Antifungal Agents
The synthesis of dimethylpyrimidin-derivatives has demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating the potential development of antifungal agents based on benzimidazole derivatives (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Eigenschaften
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-7-15-16(8-12(11)2)20(10-19-15)18(21)14-6-5-13(23-4)9-17(14)22-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMYGLZUBFGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-dimethyl-1H-benzimidazol-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.